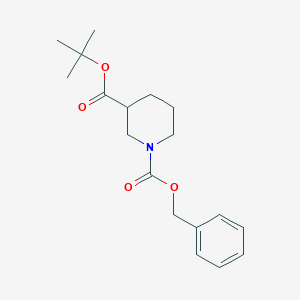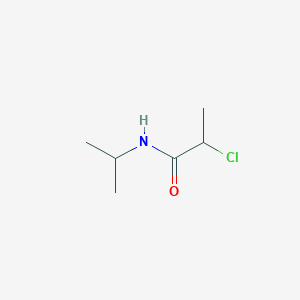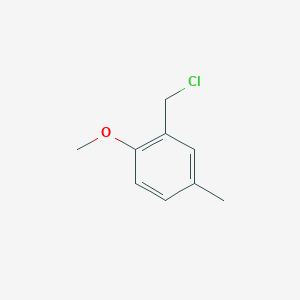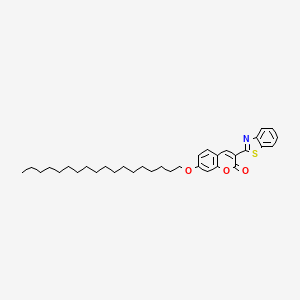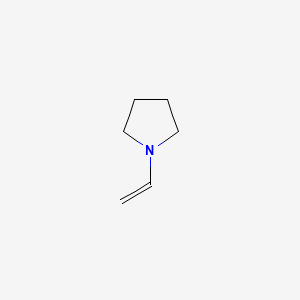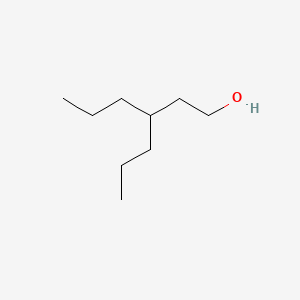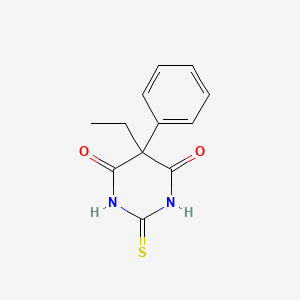
(1E,3E)-1,4-Bis(2-nitrophenyl)buta-1,3-diene
Descripción general
Descripción
(1E,3E)-1,4-Bis(2-nitrophenyl)buta-1,3-diene, commonly known as DNB, is a synthetic compound that belongs to the category of conjugated dienes. It is a yellow crystalline solid that is insoluble in water but soluble in organic solvents like chloroform and ethanol. DNB has been extensively studied for its potential applications in scientific research, particularly in the field of chemistry and biochemistry.
Mecanismo De Acción
DNB acts as a Michael acceptor, reacting with nucleophiles such as thiols, amines, and alcohols. This reaction is reversible, and the rate of the reaction depends on the electronic properties of the nucleophile. DNB has been shown to react with cysteine residues in proteins, leading to the formation of covalent adducts. This reaction can be used to study the reactivity of cysteine residues in proteins and to identify potential targets for drug development.
Biochemical and Physiological Effects:
DNB has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acyl-CoA dehydrogenase and glutathione reductase, which are involved in fatty acid metabolism and oxidative stress, respectively. DNB has also been shown to induce apoptosis, or programmed cell death, in cancer cells. This effect is thought to be due to the formation of covalent adducts with proteins involved in cell signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DNB is its high reactivity towards nucleophiles, which makes it a useful probe for studying the reactivity of proteins and other biomolecules. However, its high reactivity also makes it difficult to work with, as it can react with other molecules in the sample and form non-specific adducts. In addition, DNB is toxic and must be handled with care.
Direcciones Futuras
There are several potential future directions for research on DNB. One area of interest is the development of new synthetic methods for DNB that are more efficient and environmentally friendly. Another area of interest is the use of DNB as a probe for studying the reactivity of cysteine residues in proteins in vivo. This would require the development of new methods for delivering DNB to cells and tissues without causing toxicity or non-specific reactions. Finally, DNB could be used as a starting point for the development of new drugs that target specific proteins involved in disease pathways.
Aplicaciones Científicas De Investigación
DNB has been used extensively in scientific research as a probe for studying the electronic properties of conjugated dienes. It is particularly useful in the field of organic chemistry, where it is used to study the reactivity and stereochemistry of dienes. DNB has also been used in the field of biochemistry to study the mechanism of action of enzymes that catalyze the oxidation of unsaturated fatty acids.
Propiedades
IUPAC Name |
1-nitro-2-[(1E,3E)-4-(2-nitrophenyl)buta-1,3-dienyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c19-17(20)15-11-5-3-9-13(15)7-1-2-8-14-10-4-6-12-16(14)18(21)22/h1-12H/b7-1+,8-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBVYURTQVHAAH-FACPPWRESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC=CC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C=C/C2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



